
Isolariciresinol 9'-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(+)-Isolariciresinol monoglucoside” is a type of glucoside, which is chemically derived from glucose . Glucosides are common in plants but rare in animals . It is related to secoisolariciresinol diglucoside (SDG), a flax lignan known for its health-promoting activities .
Synthesis Analysis
The synthesis of “(+)-Isolariciresinol monoglucoside” involves the glucosylation of secoisolariciresinol (SECO) into its monoglucoside (SMG) and diglucoside (SDG) forms . The key player in this process is UGT74S1, a gene that was found to sequentially glucosylate SECO into SMG and SDG in vitro .Molecular Structure Analysis
While specific molecular structure analysis of “(+)-Isolariciresinol monoglucoside” is not available, it is known that glucosides are characterized as α-hydroxynitriles (cyanohydrins) that are stabilized by glucosylation .Chemical Reactions Analysis
The glucosylation activity towards SECO by UGT74S1 is seven times higher than that of its closely related genes, UGT74S4 and UGT74S3 . These genes, unlike UGT74S1, failed to glucosylate SMG into SDG, suggesting neofunctionalization following their divergence from UGT74S1 .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Activities
(+)-Isolariciresinol monoglucoside has demonstrated significant antioxidant and anti-inflammatory activities. In a study examining the bioaccessibility and pharmacological activities of Radix Isatidis extract, which contains (+)-Isolariciresinol, it was found that the compound contributed to the antioxidant and anti-inflammatory properties observed in the extract. This research suggests a potential for (+)-Isolariciresinol monoglucoside in treatments involving oxidative stress and inflammation (Xiao, Huang, Chen, & Li, 2014).
Role in Traditional Medicine
The compound has been identified in various traditional medicine preparations. For instance, it was isolated from the root of Isatis indigotica, a plant used in traditional Chinese medicine. The presence of (+)-Isolariciresinol monoglucoside in these preparations indicates its potential significance in traditional medicinal applications (Zuo, Li, Xu, Yang, & Zhang, 2007).
Inhibitory Effects on Nitric Oxide and PGE2 Production
Studies have shown that (+)-Isolariciresinol monoglucoside exhibits inhibitory effects on nitric oxide and prostaglandin E2 production. This was observed in a study on the needles of Pinus densiflora, where the compound was isolated and tested for its anti-inflammatory effects. The results suggest a potential application in controlling inflammatory responses (Kwon, Kim, Choi, Park, & Lee, 2010).
Potential in Nanomedicine
While not directly studied for its application in nanomedicine, the broader field of nanomedicine offers a context where compounds like (+)-Isolariciresinol monoglucoside could be explored for targeted drug delivery and therapeutic applications. Nanomedicine involves using nanoscale materials for diagnosis and treatment, which could potentially include the encapsulation and targeted delivery of compounds like (+)-Isolariciresinol monoglucoside (Moghimi, Hunter, & Murray, 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-Isolariciresinol monoglucoside involves the conversion of precursor compounds into the final product through a series of chemical reactions.", "Starting Materials": [ "Syringaresinol", "Glucose", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Syringaresinol is reacted with acetic anhydride and pyridine to form syringaresinol diacetate.", "Syringaresinol diacetate is then reduced with sodium borohydride to form (+)-pinoresinol.", "(+)-Pinoresinol is then reacted with glucose in the presence of hydrochloric acid to form (+)-pinoresinol monoglucoside.", "Finally, (+)-pinoresinol monoglucoside is demethylated with sodium hydroxide in methanol and chloroform to yield (+)-Isolariciresinol monoglucoside." ] } | |
CAS-Nummer |
63358-12-3 |
Molekularformel |
C26H34O11 |
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |
InChI-Schlüssel |
AHYOMNWKYGMYMB-QBCFYRCNSA-N |
Isomerische SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O |
Kanonische SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common plant sources of Isolariciresinol 9-O-beta-D-glucopyranoside?
A1: This compound has been isolated from a variety of plant species, highlighting its presence across different botanical families. Some notable sources identified in research include:
- Fruits of Ailanthus altissima []
- Leaves of Celastrus gemmatus Loes. []
- Roots of Anemone altaica []
- Cissus assamica []
- Ervatamia hainanensis []
Q2: Is Isolariciresinol 9-O-beta-D-glucopyranoside found in all parts of a plant or is it specific to certain tissues?
A2: The research indicates that the compound's presence can vary depending on the plant species and the specific part of the plant being studied. For instance, it was found in the:
Q3: What is the structural characterization of Isolariciresinol 9-O-beta-D-glucopyranoside?
A3: While the provided abstracts don't delve into detailed spectroscopic data, they confirm the identification of Isolariciresinol 9-O-beta-D-glucopyranoside through techniques like IR, MS, NMR, and 2D-NMR [, , , , ]. These methods are essential for determining the compound's molecular formula, weight, and structural confirmation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


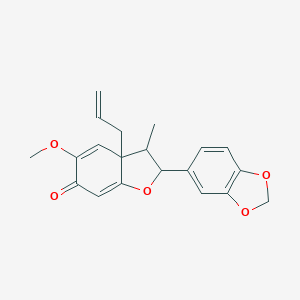

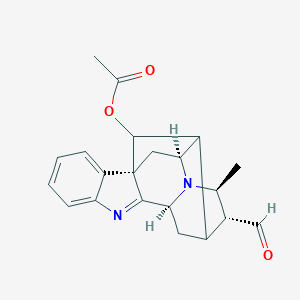
![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)

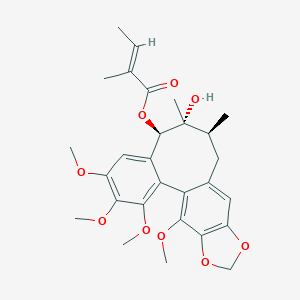
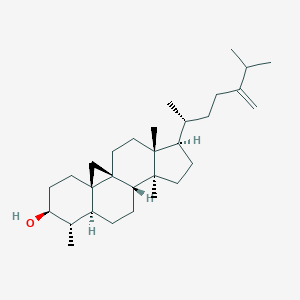
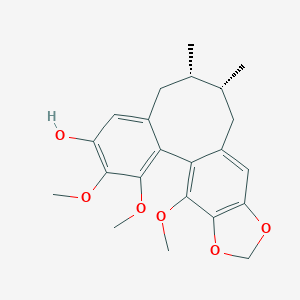




![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)
